L-[2-13C]glucose

Stable Isotope Labeling Metabolomics Quality Control

D-glucose tracers confound extracellular quantification due to rapid cellular uptake and metabolism. L-[2-13C]glucose eliminates this variable as a non-metabolizable, stereochemically inert internal reference marker, enabling unambiguous mass transfer measurement in microdialysis, gut absorption, and fluxomics workflows. • Non-metabolizable L-enantiomer: unchanged microdialysis recovery under insulin stimulation ensures accurate probe calibration. • C2-position ¹³C labeling: superior flux precision for glycolysis and pentose phosphate pathway versus [1-¹³C]glucose tracers. • ≥98% chemical purity, ≥98 atom% ¹³C: ready for direct LC-MS or NMR analysis without radioactive waste. Available in quantities from 50 mg to 10 g. Custom synthesis and bulk packaging supported.

Molecular Formula C6H12O6
Molecular Weight 181.148
CAS No. 478519-05-0
Cat. No. B583748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-[2-13C]glucose
CAS478519-05-0
SynonymsFM 602-2-13C;  L(-)-Glucose-2-13C;  Levoglucose-2-13C;  l-Glucose-2-13C; 
Molecular FormulaC6H12O6
Molecular Weight181.148
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i5+1
InChIKeyGZCGUPFRVQAUEE-CAHGDTLZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-[2-13C]Glucose (CAS 478519-05-0) – Baseline Specifications and Scientific Identity for Procurement


L-[2-13C]glucose is a stable isotope-labeled form of the L-enantiomer of glucose, specifically enriched with carbon-13 at the C2 position of the pyranose ring [1]. The unlabeled parent compound, L-glucose (L-(-)-glucose), is the enantiomer of the more common D-glucose and is not recognized by mammalian glucose transporters (GLUTs), rendering it essentially nonmetabolizable in most eukaryotic systems [2]. The introduction of a ¹³C label at the C2 position, with a certified isotopic enrichment of ≥98 atom % ¹³C and chemical purity ≥98% (HPLC), transforms this inert stereoisomer into a powerful, quantitative tracer for a specific set of metabolic flux and mass transfer studies .

Why L-[2-13C]Glucose Cannot Be Substituted by Other ¹³C-Labeled Sugars in Quantitative Metabolic Flux and Tracer Studies


Substituting L-[2-13C]glucose with a D-glucose isotopologue (e.g., D-[2-13C]glucose) or a differently labeled L-glucose analog will yield fundamentally different experimental outcomes due to the confluence of stereochemical discrimination and position-specific metabolic routing. Unlike D-glucose, which is rapidly transported and phosphorylated, L-glucose acts as a nonmetabolizable, passive tracer, making it an ideal internal reference marker for quantifying extracellular volume, probe recovery in microdialysis, or non-carrier-mediated transport [1]. Furthermore, the specific placement of the ¹³C label at the C2 position is not arbitrary; computational evaluations of ¹³C tracers for Metabolic Flux Analysis (MFA) demonstrate that [2-13C]glucose significantly outperforms the more common [1-13C]glucose in providing precise flux estimates for glycolysis and the pentose phosphate pathway [2]. Therefore, using a generic ¹³C-labeled D-glucose or an L-glucose labeled at a different position will not only fail to quantify the intended non-metabolic flux but will also compromise the statistical precision of any derived intracellular metabolic model [3].

Quantitative Differentiation Evidence for L-[2-13C]Glucose (CAS 478519-05-0) Versus Closest Analogs


Differentiation 1: Isotopic Enrichment and Chemical Purity vs. Unlabeled L-Glucose and Commercial Alternatives

The procurement value of L-[2-13C]glucose is contingent upon its certified isotopic enrichment and chemical purity, which are critical for quantitative tracer studies. Vendor certificates of analysis for this compound specify an isotopic enrichment of ≥99 atom-% ¹³C and a chemical purity of 99.2% as determined by HPLC [1]. In comparison, the unlabeled L-glucose (CAS 921-60-8) serves only as a qualitative or calibration standard, lacking the core ¹³C label required for mass isotopomer distribution analysis (MIDA) or NMR-based flux quantification. Furthermore, while alternative vendors may offer similar nominal enrichment (e.g., 98%), the specific batch-to-batch consistency and ¹³C-NMR compliance verification provided with this product are essential for ensuring that the tracer signal is not compromised by isotopic dilution or chemical impurities, which can introduce significant quantitative errors in metabolic flux calculations .

Stable Isotope Labeling Metabolomics Quality Control

Differentiation 2: Non-Metabolizable Tracer Performance vs. D-Glucose Stereoisomer

The primary functional advantage of L-[2-13C]glucose derives from the metabolic inertness of its L-stereoisomer backbone. In a direct head-to-head comparison using radioactive D- and L-glucose in human skeletal muscle microdialysis, probe recovery for L-glucose remained completely unaffected by insulin stimulation (41.2 ± 3.5% recovery), whereas D-glucose recovery increased significantly under the same conditions [1]. This resulted in a change in the D/L recovery ratio from a baseline of 1.04 ± 0.03 (no insulin) to 1.62 ± 0.08 during 1 µM insulin perfusion (P < 0.05). This quantitative discrimination confirms that the L-isomer provides a stable, non-metabolizable reference signal, allowing the specific quantification of active, insulin-stimulated D-glucose uptake at the tissue level, a capability that neither a D-glucose tracer alone nor a bulk measurement could provide [1].

Microdialysis Glucose Uptake In Vivo Flux

Differentiation 3: Position-Specific ¹³C Labeling at C2 vs. [1-¹³C]Glucose for Metabolic Flux Precision

The placement of the ¹³C label at the C2 position is a critical determinant of data quality in metabolic flux analysis (MFA). A computational evaluation of isotopic tracers in mammalian cells demonstrated that [2-¹³C]glucose provides a statistically significant improvement in flux precision compared to the more widely used [1-¹³C]glucose [1]. The study, which used experimentally determined metabolic fluxes from a tumor cell line to model tracer performance, found that [2-¹³C]glucose and [3-¹³C]glucose consistently 'outperformed' [1-¹³C]glucose for estimating fluxes through glycolysis and the pentose phosphate pathway. While this inference is derived from studies using the D-isomer, the underlying biochemistry of label scrambling in these pathways is independent of stereochemistry, making this a valid class-level inference for the L-isomer as well. L-[2-¹³C]glucose, therefore, combines the precision advantages of the C2 label with the unique non-metabolizable properties of the L-stereoisomer, a combination not available in any other single commercial tracer [1].

¹³C Metabolic Flux Analysis (MFA) Glycolysis Pentose Phosphate Pathway (PPP)

Differentiation 4: Physical and Spectroscopic Characterization for Analytical Validation

For procurement specialists and analytical chemists, the physical and spectroscopic identity of L-[2-¹³C]glucose provides crucial points of differentiation. The compound exhibits a specific melting point of 153-156 °C, a direct reflection of its unique crystalline lattice and isotopic composition . Critically, its ¹³C-NMR spectrum provides a definitive, position-specific signature for the C2 carbon, a requirement for verifying both chemical structure and isotopic enrichment. This is in contrast to its enantiomer, D-[2-¹³C]glucose (CAS 105931-74-6), which, despite having the same molecular weight (181.15 g/mol), exhibits an opposite specific optical rotation ([α]25/D +52.0° for D-glucose-2-¹³C) and a higher melting point of 150-152 °C . These orthogonal analytical metrics—¹³C-NMR compliance, melting point, and inferred optical rotation—provide a robust, multi-parameter framework for confirming the identity and purity of the L-enantiomer upon receipt, which is essential for maintaining the integrity of traceable research [1].

Quality Control NMR Spectroscopy Chiral Analysis

High-Value Research and Industrial Applications for L-[2-13C]Glucose Based on Demonstrated Evidence


Scenario 1: Quantitative In Vivo Microdialysis for Tissue-Specific Glucose Uptake

In this application, L-[2-13C]glucose is employed as a perfused internal reference marker within a microdialysis probe. Its non-metabolizable nature, as demonstrated by the unchanged recovery rate under insulin stimulation [1], allows for the precise, real-time calculation of probe efficiency and the absolute quantification of active D-glucose uptake by the surrounding tissue. The ¹³C label enables downstream analysis of collected dialysate fractions via LC-MS or NMR without radioactive waste concerns. This application is directly relevant for research into insulin resistance, muscle physiology, and drug effects on local tissue metabolism.

Scenario 2: High-Precision ¹³C Metabolic Flux Analysis (¹³C-MFA) of Glycolysis and the Pentose Phosphate Pathway

This scenario leverages the superior performance of the C2-position ¹³C label for flux precision [1]. L-[2-13C]glucose is added to cell culture media as the sole or primary carbon source. After metabolic steady-state is reached, intracellular metabolites are extracted and analyzed by GC-MS or NMR. The resulting ¹³C-labeling patterns are computationally integrated to estimate intracellular fluxes through central carbon metabolism with higher statistical confidence than would be possible with a [1-¹³C]glucose tracer. This is critical for oncology research (e.g., characterizing the Warburg effect) and metabolic engineering of production cell lines.

Scenario 3: Quantification of Non-Carrier Mediated (Paracellular) Glucose Absorption

Building on the known utility of L-glucose as a marker for passive, paracellular transport [1], L-[2-13C]glucose can be used in in vivo or ex vivo gut absorption models. Co-administered with D-glucose or another actively transported probe, the appearance of the ¹³C-labeled L-isomer in the perfusate or bloodstream provides a direct, stable isotope-based measurement of the non-saturable, passive component of glucose absorption. This is a valuable tool for nutritional studies, drug formulation development, and investigating gastrointestinal disorders where barrier function is compromised.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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